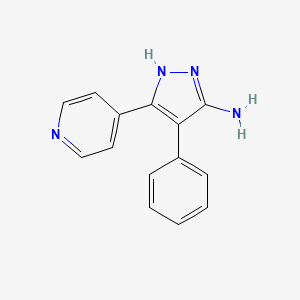
2-Fluoro-5-methylbenzyl bromide
Overview
Description
2-Fluoro-5-methylbenzyl bromide is an organic compound with the molecular formula C8H8BrF and a molecular weight of 203.05 g/mol . It is a derivative of benzyl bromide, where the benzene ring is substituted with a fluorine atom at the 2-position and a methyl group at the 5-position. This compound is primarily used in research and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-5-methylbenzyl bromide can be synthesized through various methods. One common approach involves the bromination of 2-fluoro-5-methylbenzyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) under controlled conditions . The reaction typically proceeds as follows:
C8H9FOH+HBr→C8H8BrF+H2O
In this reaction, the hydroxyl group (-OH) of the alcohol is replaced by a bromine atom, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes using similar reagents and conditions as described above. The reaction is carried out in specialized reactors to ensure safety and efficiency. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methylbenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form corresponding substituted products.
Oxidation Reactions: The compound can be oxidized to form 2-fluoro-5-methylbenzaldehyde or 2-fluoro-5-methylbenzoic acid under appropriate conditions.
Reduction Reactions: Reduction of this compound can yield 2-fluoro-5-methylbenzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Major Products
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: 2-Fluoro-5-methylbenzaldehyde, 2-fluoro-5-methylbenzoic acid.
Reduction: 2-Fluoro-5-methylbenzyl alcohol.
Scientific Research Applications
2-Fluoro-5-methylbenzyl bromide is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of potential therapeutic agents.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-fluoro-5-methylbenzyl bromide primarily involves its reactivity as an electrophile. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The compound can interact with various nucleophiles, leading to the formation of new chemical bonds and products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
2-Fluoro-5-methylbenzyl bromide can be compared with other benzyl bromide derivatives, such as:
Benzyl bromide: Lacks the fluorine and methyl substituents, making it less reactive in certain nucleophilic substitution reactions.
2-Fluorobenzyl bromide: Similar reactivity but lacks the methyl group, which can influence steric and electronic properties.
5-Methylbenzyl bromide:
The presence of both fluorine and methyl substituents in this compound imparts unique reactivity and properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(bromomethyl)-1-fluoro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-6-2-3-8(10)7(4-6)5-9/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGZYGUNZCNJAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590697 | |
| Record name | 2-(Bromomethyl)-1-fluoro-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886500-09-0 | |
| Record name | 2-(Bromomethyl)-1-fluoro-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)
![C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine](/img/structure/B1341719.png)











